6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline
Description
Properties
IUPAC Name |
4-chloro-7-methoxy-3-nitro-6-phenylmethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-15-8-13-12(17(18)14(9-19-13)20(21)22)7-16(15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHHYMSNCNZPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215135 | |
| Record name | 4-Chloro-7-methoxy-3-nitro-6-(phenylmethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909912-12-5 | |
| Record name | 4-Chloro-7-methoxy-3-nitro-6-(phenylmethoxy)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909912-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methoxy-3-nitro-6-(phenylmethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline typically involves multiple steps, including the introduction of the benzyloxy, chloro, methoxy, and nitro groups onto the quinoline core. One common method involves the following steps:
Nitration: Introduction of the nitro group onto the quinoline ring.
Chlorination: Introduction of the chloro group.
Methoxylation: Introduction of the methoxy group.
Benzyloxylation: Introduction of the benzyloxy group.
Each step requires specific reagents and conditions to ensure the desired substitution pattern and yield. For example, nitration may be carried out using nitric acid and sulfuric acid, while chlorination may involve the use of thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to replace existing functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the quinoline core.
Scientific Research Applications
6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Impact:
- Nitro Group (Position 3): The nitro group in the target compound enhances electrophilicity, making it reactive in substitution reactions. This contrasts with 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile, where a carbonitrile group at position 3 offers different electronic and steric properties .
- Benzyloxy vs.
Physicochemical and Pharmacological Comparisons
- Solubility: The nitro and benzyloxy groups reduce aqueous solubility compared to 4-Chloro-6,7-dimethoxyquinoline, which has two hydrophilic methoxy groups .
- Synthetic Utility : The ethyl carboxylate derivative () serves as a precursor for further functionalization, whereas the nitro group in the target compound may limit such transformations due to its strong electron-withdrawing nature .
- Biological Activity: Analogs like 7-(3-Chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile (CAS: 214476-78-5) are intermediates in kinase inhibitors (e.g., Bosutinib), suggesting that the target compound’s nitro group could modulate kinase binding affinity or metabolic stability .
Biological Activity
6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline is a synthetic compound belonging to the class of nitroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer therapy and other pharmacological applications. The structural features of this compound, including the presence of a nitro group, chlorine atom, and benzyloxy substituent, play significant roles in its reactivity and biological efficacy.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound exhibits various functional groups that influence its chemical behavior and interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of nitroquinoline, including this compound, have significant anticancer properties. These compounds have been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition suggests potential applications in targeting tumors that are resistant to conventional therapies .
Table 1: Summary of Biological Activities of Nitroquinoline Derivatives
The mechanisms through which this compound exerts its biological effects include:
- EGFR Inhibition : By blocking EGFR signaling pathways, the compound may reduce tumor proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Compounds in this class may interfere with cell cycle progression, promoting cell death in malignant cells.
Case Study 1: In Vitro Analysis
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating potent activity against specific cancer types .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Further research focused on the structure-activity relationship of various nitroquinoline derivatives. Modifications at the benzyloxy position were found to enhance anticancer activity while maintaining selectivity against normal cells. This highlights the importance of specific substitutions in optimizing therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
